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Compound of Interest

Compound Name: 4-(Isoindolin-2-yl)benzaldehyde

Cat. No.: B1664673 Get Quote

A comparative analysis of 4-(isoindolin-2-yl)benzaldehyde derivatives reveals a class of

compounds with diverse biological activities, influenced by the nature and position of

substituents on the core structure. This guide provides a structural comparison of these

derivatives, supported by experimental data on their synthesis, characterization, and biological

evaluation, primarily focusing on their anticancer and enzyme inhibition properties.

Structural Features and Spectroscopic Analysis
The core structure consists of an isoindolinone moiety linked to a benzaldehyde group at the 4-

position. X-ray crystallography studies of the parent compound, 4-(1,3-dioxoisoindolin-2-

yl)benzaldehyde, show a significant dihedral angle between the phthalimide and benzene

rings, typically around 56.22°.[1] This spatial arrangement is a key feature influencing the

interaction of these molecules with biological targets.

Spectroscopic characterization through FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are

standard methods to confirm the structures of these derivatives. For instance, in novel

isoindolinone derivatives, the structures were confirmed by the presence of characteristic

peaks in FT-IR for C=O groups and signals in the aromatic region of ¹H and ¹³C NMR spectra.

[2]

Comparative Biological Activity
The biological activity of 4-(isoindolin-2-yl)benzaldehyde derivatives is highly dependent on

the substituents. Modifications on the isoindolinone or the benzaldehyde ring can lead to a
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range of activities, including anticancer, carbonic anhydrase inhibition, and anticholinesterase

activity.

Anticancer Activity
Structure-activity relationship (SAR) studies on isoindolinone derivatives have highlighted the

importance of the isoindole core for their antiproliferative effects.[2] For example, certain 3-

substituted 2-indolinone derivatives have been synthesized and evaluated for their cytotoxic

activity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma

(MCF7) cell lines, showing moderate activity.[3]

Carbonic Anhydrase Inhibition
Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects

on human carbonic anhydrase (hCA) I and II isoforms. Several compounds exhibited potent

inhibitory activity with Kᵢ values in the low nanomolar range, demonstrating high affinity for

these enzymes.[4] For instance, some derivatives showed superior inhibitory effects compared

to the standard drug acetazolamide (AAZ).[4]

Anticholinesterase Activity
A series of isoindolin-1,3-dione-based acetohydrazide derivatives were designed and

synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase

(BChE). These compounds displayed remarkable potency against AChE, with IC₅₀ values in

the sub-micromolar range.[5] Kinetic studies revealed a competitive mode of inhibition for the

most potent compound.[5]
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Compound Class Biological Target Key Findings Reference

3-Substituted 2-

Indolinones

Cancer Cell Lines

(HT-29, MCF7)

Moderate cytotoxic

activity observed.
[3]

Novel Isoindolinones
Carbonic Anhydrase I

& II

Potent inhibition with

Kᵢ values in the

nanomolar range.

[4]

Isoindolin-1,3-dione

Acetohydrazides

Acetylcholinesterase

(AChE)

High potency with IC₅₀

values from 0.11 to

0.86 µM.

[5]

Experimental Protocols
General Synthesis of 4-(1,3-Dioxoisoindolin-2-
yl)benzaldehyde
The title compound can be synthesized from phthalic anhydride and 4-aminobenzaldehyde.[1]

A typical procedure involves reacting equimolar amounts of the two starting materials in a

suitable solvent, such as glacial acetic acid, under reflux. The product precipitates upon cooling

and can be purified by recrystallization.

Synthesis of Isoindolin-1,3-dione-based Acetohydrazide
Derivatives
The synthesis of these derivatives is a multi-step process.[5]

Synthesis of (3-(1,3-dioxoisoindolin-2-yl)propoxy)benzaldehyde: A mixture of phthalimide, a

hydroxybenzaldehyde derivative, and K₂CO₃ in DMF is heated at 80 °C. The product is

precipitated by pouring the reaction mixture into crushed ice.[5]

Synthesis of Hydrazide Derivatives: The aldehyde from the previous step is reacted with a

hydrazide in the presence of a catalytic amount of p-TSA under reflux to yield the final

acetohydrazide derivatives.[5]

In Vitro Enzyme Inhibition Assay (AChE)
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The inhibitory effects of the synthesized compounds against AChE are determined using a

modified Ellman's method. The assay is typically performed in a 96-well microplate. The

reaction mixture contains the enzyme, the substrate (acetylthiocholine iodide), and DTNB

(Ellman's reagent) in a phosphate buffer (pH 8.0). The absorbance is measured at 412 nm. The

IC₅₀ values are calculated by plotting the percentage of inhibition versus the inhibitor

concentration.[5]

Visualizing Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationship for the biological

activity of isoindolinone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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